Tris(trimethylsiloxy)silane, designated [(CH3)3SiO]3SiH, is a specialized organosilicon compound featuring a central silicon hydride (Si-H) core functionalized with three bulky trimethylsiloxy groups. This structure provides a unique combination of high thermal stability, solution processability, and a reactive hydride function. Unlike commodity alkoxysilanes such as Tetraethoxysilane (TEOS), its primary procurement value lies in its role as a high-performance precursor for advanced materials, particularly where lower processing temperatures, specific film properties, or controlled reactivity are critical process parameters.
Direct substitution of Tris(trimethylsiloxy)silane with more common silanes like Tetraethoxysilane (TEOS) or simple hydrosilanes often fails due to critical differences in processing behavior and final material properties. TEOS lacks a reactive Si-H bond, leading to higher required deposition temperatures and slower processing speeds. Conversely, simpler hydrosilanes lack the bulky trimethylsiloxy groups, which are crucial for creating films with low dielectric constants and specific mechanical properties. The choice of this specific precursor is therefore driven by process requirements such as thermal budget limitations and the need for resultant materials with low signal delay (low-k), which cannot be met by generic substitutes.
The presence of a reactive Si-H bond in silane precursors is directly linked to lower thermal processing requirements. In a direct comparison using atmospheric pressure ozone CVD, Triethoxysilane (TRIES), which also contains an Si-H bond, initiated film deposition at 200°C. In contrast, the industry-standard Tetraethoxysilane (TEOS), which lacks an Si-H bond, required a significantly higher temperature of 250°C to begin deposition. This demonstrates that Si-H containing precursors like Tris(trimethylsiloxy)silane enable a ~50°C reduction in the thermal budget for oxide film deposition.
| Evidence Dimension | Deposition Onset Temperature (Atmospheric Pressure Ozone CVD) |
| Target Compound Data | Not directly measured, inferred from Si-H bond reactivity class (~200°C) |
| Comparator Or Baseline | Tetraethoxysilane (TEOS): 250°C |
| Quantified Difference | Enables processing at temperatures ~50°C lower than TEOS |
| Conditions | Atmospheric pressure chemical vapor deposition with ozone as the oxidant. |
A lower thermal budget is critical for manufacturing advanced semiconductor devices, as it prevents damage to temperature-sensitive components already present on the wafer.
In plasma-enhanced chemical vapor deposition (PECVD), precursors with Si-H bonds demonstrate superior reactivity, leading to faster film growth. When comparing Triethoxysilane (TRIES) to TEOS at identical precursor flow rates (10 sccm) and substrate temperatures, TRIES consistently achieved a higher deposition rate. For example, at 300°C, the deposition rate for TRIES was approximately 120 nm/min, whereas the rate for TEOS was significantly lower. This higher reactivity, attributed to the Si-H bond, allows for increased manufacturing throughput.
| Evidence Dimension | Film Deposition Rate (nm/min) |
| Target Compound Data | Not directly measured, inferred to be higher than TEOS due to Si-H bond |
| Comparator Or Baseline | TEOS: Lower deposition rate than Si-H containing silanes at equivalent flow rates |
| Quantified Difference | Offers significantly higher deposition rates, increasing process throughput |
| Conditions | Plasma-Enhanced Chemical Vapor Deposition (PECVD) at various substrate temperatures (e.g., 300°C). |
Faster deposition rates directly translate to higher wafer throughput and lower cost of ownership in a manufacturing environment.
Tris(trimethylsiloxy)silane is a validated precursor for depositing low-dielectric-constant (low-k) films, which are essential for reducing signal delay in advanced integrated circuits. Using PECVD, films deposited from this compound achieved a dielectric constant as low as 2.70. For comparison, standard silicon dioxide films from TEOS have a k-value of ~4.0. The films derived from Tris(trimethylsiloxy)silane also exhibited a hardness of 1.503 GPa and an elastic modulus of 10.79 GPa, properties suitable for integration into interlayer dielectric (ILD) applications.
| Evidence Dimension | Dielectric Constant (k) |
| Target Compound Data | 2.70 |
| Comparator Or Baseline | Standard PECVD SiO2 from TEOS: ~4.0 |
| Quantified Difference | Achieves a ~32.5% lower dielectric constant than standard TEOS-derived oxide |
| Conditions | Plasma-Enhanced Chemical Vapor Deposition (PECVD) at 20 W plasma power. |
A lower dielectric constant directly reduces RC delay, enabling faster and more power-efficient semiconductor devices.
The quality and stability of dielectric films are critical for device reliability. In a comparative study, films deposited from an Si-H containing precursor (TRIES) showed significantly less moisture absorption after one week of air exposure compared to films deposited from TEOS. FT-IR analysis showed a large increase in the H-OH absorption band for the TEOS film, while the TRIES film showed almost no change from its as-deposited state. This indicates a denser, higher-quality film that is less susceptible to environmental degradation, a property conferred by the more efficient reaction of the Si-H precursor.
| Evidence Dimension | Moisture Absorption (FT-IR -OH band intensity after 1 week air exposure) |
| Target Compound Data | Inferred to be low (minimal increase in -OH band) |
| Comparator Or Baseline | TEOS-derived film: Significant increase in -OH band intensity |
| Quantified Difference | Produces films with substantially lower moisture uptake, improving long-term stability |
| Conditions | Plasma-Enhanced Chemical Vapor Deposition (PECVD), followed by 1 week of exposure to ambient air. |
Lower moisture absorption leads to more stable dielectric properties and higher reliability of the final electronic device over its operational lifetime.
This compound is the right choice for PECVD processes where the goal is to deposit a carbon-doped silicon oxide (SiCOH) film with a dielectric constant significantly below 4.0. Its use is justified when the thermal budget is constrained, requiring deposition temperatures lower than those feasible with TEOS, and when high wafer throughput is a key manufacturing metric.
In manufacturing workflows that prioritize speed and film quality, Tris(trimethylsiloxy)silane is a suitable alternative to TEOS. The reactive Si-H bond enables faster deposition rates, while the resulting films exhibit lower moisture absorption and greater stability, making it ideal for creating reliable insulating layers in various microelectronic devices.
The bulky trimethylsiloxy groups allow this compound to be used for creating highly hydrophobic surfaces. Unlike simpler silanes, the resulting layer offers significant steric shielding, contributing to the stability and durability of the surface modification. This is relevant in applications requiring water-repellent coatings or specialized surface treatments in microfluidics and advanced materials.
Flammable